molecular formula C8H8FNO4S B13612585 Methyl 2-fluoro-6-sulfamoylbenzoate

Methyl 2-fluoro-6-sulfamoylbenzoate

Cat. No.: B13612585
M. Wt: 233.22 g/mol
InChI Key: XKFFCKYOUGUAKE-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-sulfamoylbenzoate is an organic compound with the molecular formula C8H8FNO4S It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a sulfamoyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-6-sulfamoylbenzoate typically involves the esterification of 2-fluoro-6-sulfamoylbenzoic acid. One common method is the reaction of 2-fluoro-6-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-sulfamoylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates.

    Hydrolysis: 2-fluoro-6-sulfamoylbenzoic acid.

    Reduction: Amino derivatives of the benzoate.

Scientific Research Applications

Methyl 2-fluoro-6-sulfamoylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-sulfamoylbenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-sulfamoylbenzoate
  • Methyl 2-chloro-6-sulfamoylbenzoate
  • Methyl 2-bromo-6-sulfamoylbenzoate

Uniqueness

Methyl 2-fluoro-6-sulfamoylbenzoate is unique due to the specific positioning of the fluorine and sulfamoyl groups, which can influence its reactivity and binding properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity in biological systems compared to its chloro or bromo analogs.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-fluoro-6-sulfamoylbenzoate

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)7-5(9)3-2-4-6(7)15(10,12)13/h2-4H,1H3,(H2,10,12,13)

InChI Key

XKFFCKYOUGUAKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1S(=O)(=O)N)F

Origin of Product

United States

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